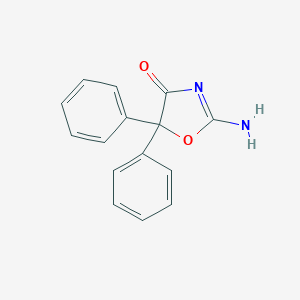
2-Amino-5,5-diphenyl-1,3-oxazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5,5-diphenyl-1,3-oxazol-4-one, also known as this compound, is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been studied for its potential therapeutic properties. The compound's ability to act as an intermediate in the synthesis of various pharmaceuticals highlights its importance in drug discovery and development.
Therapeutic Uses
- Antimicrobial Activity : Research indicates that derivatives of 1,3-oxazole compounds exhibit significant antibacterial properties. For instance, some synthesized derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity against strains like Staphylococcus aureus and Escherichia coli .
Biological Evaluation
The biological evaluation of this compound has revealed promising results in various studies:
Antibacterial Studies
A study reported that specific derivatives exhibited strong antibacterial activity with MIC values as low as 62.5 µg/mL against Bacillus subtilis and Staphylococcus aureus . This suggests that modifications to the oxazole scaffold can enhance antimicrobial efficacy.
Antibiofilm Activity
In addition to antibacterial properties, certain derivatives demonstrated the ability to inhibit biofilm formation in Enterococcus faecium, indicating potential applications in combating biofilm-associated infections .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing other biologically active molecules. For example:
- The transformation of N-acyl-α-amino acids into their corresponding oxazolones has been explored to enhance antimicrobial profiles while minimizing toxicity .
Case Study 1: Antimicrobial Efficacy
A detailed study synthesized several derivatives based on the oxazole framework and evaluated their antimicrobial activities. The results showed that compounds derived from this compound exhibited varying degrees of effectiveness against multiple bacterial strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4b | 62.5 | Bacillus subtilis |
| 4b | 62.5 | Staphylococcus aureus |
| 2 | >500 | Enterococcus faecium |
Case Study 2: Structure Activity Relationship (SAR)
Research focused on understanding how structural modifications influence biological activity. The introduction of different substituents on the phenyl moiety was found to significantly alter the antibacterial efficacy of the compounds derived from this compound .
Propiedades
Número CAS |
17925-19-8 |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-amino-5,5-diphenyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-14-17-13(18)15(19-14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) |
Clave InChI |
HJLORPOJAABKIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)N=C(O2)N)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)N=C(O2)N)C3=CC=CC=C3 |
Key on ui other cas no. |
17925-19-8 |
Sinónimos |
2-amino-5,5-diphenyl-1,3-oxazol-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















